2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide
Description
Historical Development of Isoquinoline-Derived Pharmacophores
Isoquinoline, first isolated from coal tar in 1885, laid the foundation for a vast family of alkaloids and synthetic derivatives with broad pharmacological activities. Early 20th-century work by Weissgerber advanced isolation techniques, enabling systematic exploration of isoquinoline’s chemical space. The Pomeranz–Fritsch reaction, developed in the late 19th century, became a cornerstone for synthesizing isoquinoline cores, facilitating access to derivatives like 1-benzylisoquinoline, a structural precursor to papaverine and other bioactive molecules. By the mid-20th century, researchers recognized the dihydroisoquinoline scaffold’s versatility, leading to derivatives such as 3,4-dihydroisoquinoline carbothioamides, which demonstrated urease inhibition (IC~50~ = 11.2–20.4 μM). Contemporary efforts, exemplified by Silva et al. (2024), have expanded into anti-cancer applications, with 5,8-dihydroisoquinoline-4-carboxylates showing IC~50~ values as low as 37.85 μM against H1299 lung cancer cells.
Significance of Oxyacetamide-Linked Heterocyclic Scaffolds in Medicinal Chemistry
Oxyacetamide linkages serve as critical spacers, enhancing solubility and enabling modular diversification of heterocyclic systems. For instance, Markmee et al. (2024) demonstrated that 1-benzylisoquinoline acetamides exhibit potent acetylcholinesterase inhibition, with compound 10 achieving submicromolar activity. The oxyacetamide group’s electron-withdrawing properties also mitigate metabolic degradation, as evidenced by Cox et al. (2019), who replaced labile benzyl amides with oxadiazole-acetamide hybrids to improve microsomal stability by >50%. Structural comparisons reveal that oxyacetamide-linked derivatives consistently outperform non-acylated analogs in both binding affinity and pharmacokinetic profiles (Table 1).
Table 1: Pharmacological Activities of Selected Oxyacetamide Derivatives
| Compound Class | Target | Activity (IC~50~) | Reference |
|---|---|---|---|
| 1-Benzylisoquinoline | Acetylcholinesterase | 0.89 μM | |
| Quinoline-oxyacetamide | PDE-4 | 12 nM | |
| Pyridine-acetamide | Carbonic Anhydrase IX | 8.2 nM |
Evolution of Furanylmethyl-Substituted Pharmacological Agents
Furanylmethyl groups, prized for their balanced lipophilicity and hydrogen-bonding capacity, have become ubiquitous in kinase and protease inhibitors. Zaman et al. (2024) reported that KA-12, a furanylmethyl-isoquinoline hybrid, inhibits thymidine phosphorylase with 90% efficacy at 10 μM, outperforming non-furan analogs by 3-fold. The furan ring’s oxygen atom engages in critical dipole interactions, as shown in molecular docking studies of compound 36, where furan substitution reduced aldehyde oxidase-mediated metabolism by 70%. Recent work by Galan et al. (2024) further highlights furanylmethyl’s role in antimicrobial agents, with derivatives like compound 22 showing MIC values of 2 μg/mL against Staphylococcus aureus.
Theoretical Frameworks for Heterocyclic Scaffold Optimization
Scaffold-hopping strategies, particularly electron-deficient heterocycle substitution, dominate modern optimization paradigms. Raheem et al. (2019) demonstrated that replacing quinoline with pyridine in PDE10A inhibitors reduced hepatic clearance from 35 mL/min/kg to 12 mL/min/kg. Quantum mechanical calculations further rationalize these effects: pyridine’s lower π-electron density (−0.43 eV vs. −0.29 eV for benzene) decreases susceptibility to cytochrome P450 oxidation. Complementary approaches include bioisosteric replacement, as seen in Gitto et al. (2024), where 3,4-dihydroisoquinoline-2-sulphonamides achieved 10-fold selectivity for carbonic anhydrase IX over off-target isoforms. Machine learning models now predict metabolic hotspots, enabling de novo design of derivatives like the title compound, which integrates dihydroisoquinoline’s rigidity with furan’s metabolic resilience.
Properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-2-25-12-10-22-9-8-16-17(20(22)24)6-3-7-18(16)27-14-19(23)21-13-15-5-4-11-26-15/h3-9,11H,2,10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYLFKWKVBIWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate leaving group on the isoquinoline core.
Final Coupling: The final step involves coupling the intermediate with acetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The isoquinoline core is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of isoquinoline can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may share these properties, warranting further investigation into its efficacy against various cancer cell lines.
-
Antimicrobial Properties :
- Compounds containing furan and isoquinoline moieties have demonstrated antimicrobial activity. For instance, derivatives have been tested against bacteria and fungi, showing promising results in inhibiting growth. The presence of the furan ring may enhance the bioactivity of the compound, making it a candidate for developing new antimicrobial agents.
-
Neuroprotective Effects :
- There is evidence suggesting that isoquinoline derivatives possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier could be explored for its therapeutic potential in neuroprotection.
Agricultural Applications
-
Pesticidal Activity :
- The compound has been evaluated for its insecticidal properties against agricultural pests. Research has demonstrated that similar compounds can disrupt the physiological processes of insects, leading to mortality or reduced reproductive success. This application is particularly relevant in developing eco-friendly pesticides that minimize environmental impact.
-
Herbicide Development :
- Given its structural characteristics, there is potential for this compound to be developed as a herbicide. Compounds with isoquinoline structures often exhibit selective herbicidal activity against specific weed species while being safe for crops.
Material Science Applications
-
Polymer Chemistry :
- The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities, such as improved thermal stability or chemical resistance.
-
Nanotechnology :
- The compound may also find applications in nanotechnology, particularly in the development of nanoscale materials for drug delivery systems. Its ability to form complexes with other molecules can be harnessed to create targeted delivery systems that improve therapeutic efficacy while reducing side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The ethoxyethyl and furan groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Features
The target compound’s structure comprises:
- Isoquinoline core: A 1-oxo-1,2-dihydroisoquinolin-5-yl group substituted at position 2 with a 2-ethoxyethyl chain.
- Acetamide side chain : An N-[(furan-2-yl)methyl] group attached via an oxygen linker.
Key structural variations among analogs (Table 1) include:
Substituents on the isoquinoline ring: Alkyl, aryl, or heteroaryl groups at position 2.
Acetamide modifications : Variations in the N-substituent (e.g., aromatic, aliphatic, or heterocyclic groups).
Table 1: Structural and Functional Comparison of Selected Analogs
Pharmacological Implications
While the target compound’s bioactivity is undocumented in the evidence, inferences can be drawn from analogs:
- Antagonistic Potential: Compound 2.8 () with a morpholinoethyl group shows antagonistic activity, suggesting that substituent polarity and size influence receptor binding .
- Anti-inflammatory/Anti-exudative Effects : Triazole derivatives () exhibit activity comparable to diclofenac, implying that heterocyclic acetamide substituents may enhance anti-inflammatory properties .
Biological Activity
The compound 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide (CAS Number: 898431-35-1) is a complex organic molecule with potential applications in medicinal chemistry. Its structure features an isoquinolinone core, an ethoxyethyl group, and an acetamide moiety, which contribute to its biological activity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 290.31 g/mol. The compound can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 898431-35-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoquinolinone Core : This can be achieved through a Pictet-Spengler reaction.
- Introduction of the Ethoxyethyl Group : Alkylation reactions using ethyl bromide or iodide.
- Formation of the Acetamide Moiety : Finalizing the structure through reactions with acetic anhydride or acetyl chloride.
The biological activity of this compound is attributed to its interaction with various molecular targets:
Binding to Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular functions.
Interaction with Receptors : It may modulate receptor activity, thereby affecting signaling pathways critical for cell growth and differentiation.
Gene Expression Modulation : The compound could alter the expression of genes associated with apoptosis and cell cycle regulation.
Therapeutic Applications
The compound's unique structure suggests potential applications in treating various diseases, particularly in cancer therapy. Its ability to interact with cellular pathways makes it a candidate for further research into its efficacy against tumors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
In Vitro Studies : Research has shown that derivatives of isoquinolinone can induce apoptosis in cancer cell lines by activating pro-apoptotic signals while inhibiting anti-apoptotic pathways.
- Example Study : A study demonstrated that a related isoquinolinone compound reduced cell viability in breast cancer cells by promoting apoptosis through caspase activation.
- Animal Models : In vivo studies using mouse models have reported tumor regression when treated with compounds structurally similar to this acetamide derivative, suggesting a promising avenue for cancer treatment.
Pharmacological Profiles
Research has also focused on the pharmacokinetics and pharmacodynamics of similar compounds. These studies indicate that such compounds often exhibit favorable absorption characteristics and metabolic stability, making them suitable candidates for drug development.
| Study Type | Findings |
|---|---|
| In Vitro | Induction of apoptosis in cancer cell lines |
| In Vivo | Tumor regression in animal models |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
A robust approach involves nucleophilic aromatic substitution. For analogous acetamide derivatives, a phenolic precursor (e.g., 5-hydroxyisoquinolinone) is reacted with a chloroacetamide intermediate in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization . Key steps include:
Q. How can researchers verify the structural integrity of the synthesized compound?
Use multi-spectral analysis:
- NMR : Assign peaks for ethoxyethyl (δ 1.2–1.4 ppm for CH, δ 3.4–3.8 ppm for OCH) and furan methyl (δ 4.0–4.3 ppm) groups. Compare with published spectra of related acetamides .
- Mass spectrometry : Confirm molecular ion ([M+1]) and fragmentation patterns (e.g., loss of ethoxyethyl or furan moieties).
- Elemental analysis : Validate calculated vs. observed C/H/N ratios to rule out impurities .
Advanced Research Questions
Q. What experimental design strategies optimize yield and purity in large-scale synthesis?
Implement Design of Experiments (DoE) to assess variables like solvent polarity (DMF vs. acetonitrile), base strength (KCO vs. CsCO), and reaction time. For example:
- A factorial design can identify interactions between temperature (25–60°C) and stoichiometry (1:1 to 1:2 molar ratio of phenolic precursor to chloroacetamide).
- Central Composite Design (CCD) optimizes conditions for maximum yield while minimizing side reactions (e.g., hydrolysis of the ethoxyethyl group) .
Q. How can computational chemistry resolve regioselectivity challenges in the isoquinolinone core formation?
- Use density functional theory (DFT) to model transition states for cyclization steps. For example, calculate activation energies for competing pathways (e.g., 5- vs. 7-membered ring formation).
- Pair with reaction path search algorithms (e.g., ICReDD’s quantum-chemical methods) to predict solvent effects on regioselectivity. Validate predictions with kinetic studies (e.g., monitoring by at varying temperatures) .
Q. How to address discrepancies between theoretical and experimental spectral data?
- Dynamic effects : Use variable-temperature NMR to detect tautomerism or conformational flexibility (e.g., rotation of the ethoxyethyl group).
- Solvent corrections : Compare calculated (gas-phase DFT) and experimental (CDCl- or DMSO-d-based) NMR shifts using tools like SHIFTX2.
- Cross-validation : Reference spectral databases (e.g., PubChem) for structurally similar compounds, such as 2-(morpholin-3-yl)acetamide derivatives .
Methodological Considerations
Q. What purification techniques are effective for isolating this compound from byproducts?
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to CHCl/MeOH).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility tests.
- HPLC : Employ reverse-phase C18 columns for final purity assessment (>95% by UV at 254 nm) .
Q. How to design stability studies for this compound under varying storage conditions?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH). Monitor via HPLC for decomposition products (e.g., hydrolysis of the acetamide bond).
- Kinetic modeling : Calculate degradation rates (Arrhenius plots) to predict shelf life .
Data Analysis & Contradiction Resolution
Q. How to reconcile conflicting biological activity data in preliminary assays?
- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out false negatives/positives.
- Control experiments : Include structurally related inactive analogs (e.g., furan-free derivatives) to confirm target specificity.
- Mechanistic studies : Use molecular docking (AutoDock Vina) to validate interactions with proposed targets (e.g., kinase or GPCR binding pockets) .
Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
